1H-Pyrrole-2-carboxylic acid, 3-methoxy-
Description
Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Systems
Pyrrole is a five-membered aromatic heterocyclic compound containing a nitrogen atom. wikipedia.org First identified in coal tar by F. F. Runge in 1834, its structure was correctly formulated by Adolf von Baeyer in 1870. wikipedia.orgrgmcet.edu.in The pyrrole ring is a fundamental structural motif in a vast number of natural and synthetic compounds of immense biological and material importance. rgmcet.edu.innih.gov It is the core component of vital biomolecules such as heme in hemoglobin and chlorophyll (B73375) in plants. nih.gov
The chemical properties of pyrrole are dictated by the lone pair of electrons on the nitrogen atom, which participates in the aromatic π-system, making the ring electron-rich. rgmcet.edu.in This electronic characteristic governs its reactivity, particularly its propensity to undergo electrophilic substitution reactions. nih.gov
1H-Pyrrole-2-carboxylic acid, 3-methoxy- belongs to the family of substituted pyrroles. The presence of both a carboxylic acid group at the 2-position and a methoxy (B1213986) group at the 3-position significantly influences the molecule's electronic properties and reactivity. The carboxylic acid group is an electron-withdrawing group, which can deactivate the pyrrole ring towards electrophilic attack, while the methoxy group is an electron-donating group. This substitution pattern creates a unique electronic environment that can be exploited in chemical synthesis. Pyrrole-2-carboxylic acid and its derivatives are important building blocks in organic synthesis and are found in various biologically active molecules. ontosight.airesearchgate.net
Historical Perspectives on Pyrrole-2-carboxylic Acid Derivatives in Chemical Synthesis
The investigation into pyrrole and its derivatives began in earnest in the late 19th century. Foundational work by chemists such as Arthur Rudolf Hantzsch, Ludwig Knorr, and Carl Paal led to the development of key synthetic methods for constructing the pyrrole ring, many of which are still in use today. rgmcet.edu.inwikipedia.org
The Paal-Knorr synthesis , first reported in 1885, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine and remains one of the most straightforward methods for pyrrole synthesis. rgmcet.edu.in The Hantzsch pyrrole synthesis is another classic method that utilizes the reaction of a β-ketoester with ammonia and an α-haloketone to produce substituted pyrroles. wikipedia.org These early synthetic advancements opened the door for the preparation of a wide variety of pyrrole derivatives, including those bearing carboxylic acid functionalities.
The synthesis of pyrrole-2-carboxylic acid itself can be achieved through various means, including the reaction of pyrrole with aqueous potassium carbonate at elevated temperatures. uop.edu.pk The introduction of substituents at specific positions on the pyrrole ring, such as the methoxy group in 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, requires more sophisticated and regioselective synthetic strategies that have been developed over many decades of research in the field. The discovery of pyrrole-2-carboxylic acid dates back to the early 20th century, with significant contributions from researchers like Fischer and Jourdan in the synthesis and characterization of these compounds. ontosight.ai
Current Research Trajectories and Open Questions Pertaining to 1H-Pyrrole-2-carboxylic Acid, 3-Methoxy-
Current research on pyrrole derivatives, including 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, is diverse and spans multiple disciplines. The pyrrole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govrsc.orgresearchgate.net
One significant area of ongoing research is the development of new and more efficient synthetic methodologies for the preparation of highly substituted pyrroles. Modern organic synthesis emphasizes principles of green chemistry, leading to the development of microwave-assisted syntheses and the use of environmentally benign catalysts. researchgate.net For instance, recent advancements include the synthesis of 3-substituted pyrrole-2-carboxylic acid derivatives from biomass-derived feedstocks, highlighting a shift towards sustainable chemical production. researchgate.net
The specific compound, 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, and its analogs are of interest as intermediates in the synthesis of more complex molecules. The functional groups present on the molecule offer handles for further chemical transformations. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the methoxy group can potentially be cleaved to reveal a hydroxyl group, allowing for further derivatization.
Open questions in the field revolve around fully elucidating the biological activities of many substituted pyrroles and understanding their structure-activity relationships. While the broader class of pyrrole-2-carboxylic acids has been investigated for various applications, the specific biological profile of the 3-methoxy substituted variant is an area that warrants further investigation. Additionally, exploring the utility of this compound as a building block in the synthesis of novel materials, such as conductive polymers or organic dyes, remains a promising avenue for future research.
| Property | Data |
| IUPAC Name | 3-methoxy-1H-pyrrole-2-carboxylic acid |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| CAS Number | 90495-92-0 |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRJAXRJWNHUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275627 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-63-0 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 1h Pyrrole 2 Carboxylic Acid, 3 Methoxy
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus
The pyrrole ring is an aromatic heterocycle that is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.com This heightened reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the π-system of the ring, which increases its electron density. pearson.com In 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, the outcome of electrophilic substitution is controlled by the combined directing effects of the substituents.
Activating and Directing Effects: The 3-methoxy group is a strong activating group, donating electron density to the ring via resonance. It directs incoming electrophiles to the ortho (C4) and para (C5) positions. The 2-carboxylic acid group is a deactivating group, withdrawing electron density and generally directing substitution to the C4 position.
Positional Reactivity: The inherent reactivity of the pyrrole ring favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). rsc.org Given that the C2 position is already substituted, the C5 position is highly activated by both the pyrrole nitrogen and the para-directing methoxy (B1213986) group. The C4 position is activated by the ortho-directing methoxy group but somewhat deactivated by the adjacent carboxylic acid. Consequently, electrophilic attack is expected to occur predominantly at the C5 position.
Common electrophilic aromatic substitution reactions are anticipated to proceed as follows:
| Reaction Type | Reagents | Major Product (Predicted) |
| Halogenation | Br₂, CH₃COOH | 5-bromo-1H-pyrrole-2-carboxylic acid, 3-methoxy- |
| Nitration | HNO₃, H₂SO₄ (mild) | 5-nitro-1H-pyrrole-2-carboxylic acid, 3-methoxy- |
| Sulfonation | SO₃, Pyridine (B92270) | 1H-pyrrole-2-carboxylic acid, 3-methoxy-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (mild) | 5-acyl-1H-pyrrole-2-carboxylic acid, 3-methoxy- |
Due to the high reactivity of the pyrrole ring, milder reaction conditions are generally required compared to those used for benzene to avoid polymerization or degradation. wikipedia.org
Nucleophilic Reactions Involving the Carboxylic Acid and Methoxy Moieties
Nucleophilic reactions on 1H-Pyrrole-2-carboxylic acid, 3-methoxy- primarily target the functional groups rather than the aromatic ring itself. Nucleophilic aromatic substitution on the pyrrole nucleus is generally difficult unless the ring is activated by potent electron-withdrawing groups. acs.org
The most common nucleophilic reaction involving the carboxylic acid moiety is deprotonation by a base to form a carboxylate salt. This reaction is straightforward and fundamental to many of the transformations discussed in subsequent sections.
The methoxy group can undergo nucleophilic attack at the methyl carbon, leading to ether cleavage. This reaction typically requires strong nucleophiles and acidic conditions to proceed effectively.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group at the C2 position is a versatile functional handle that can be converted into a variety of other functionalities.
Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. This can be achieved through several methods, most notably the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com
Amidation: The formation of an amide bond from the carboxylic acid requires activation, as the amine is a nucleophile and the carboxylic acid's hydroxyl group is a poor leaving group. mdpi.com This activation is typically accomplished by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or by using a coupling agent. google.comznaturforsch.com
| Transformation | Reagents & Conditions | Product |
| Esterification | R'OH, H₂SO₄ (cat.), Heat | 3-methoxy-1H-pyrrole-2-carboxylate ester |
| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂2. R'R"NH, Base | 3-methoxy-N,N-disubstituted-1H-pyrrole-2-carboxamide |
| Amidation (Coupling Agent) | R'R"NH, EDCI or BOP-Cl, Base | 3-methoxy-N,N-disubstituted-1H-pyrrole-2-carboxamide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for pyrrole-2-carboxylic acids. wikipedia.org The reaction is often facilitated by heat or strong acid. nih.govresearchgate.net The mechanism in acidic solution is believed to involve protonation of the pyrrole ring at the C2 position. nih.gov This creates a situation where the leaving group is a stable carbanion (the pyrrole ring) and suppresses the formation of the high-energy conjugate acid of CO₂. nih.gov The reaction is thought to proceed through the addition of water to the carboxyl group of the protonated substrate, followed by C-C bond cleavage to yield pyrrole and protonated carbonic acid, which then dissociates. nih.govresearchgate.net
The presence of the electron-donating 3-methoxy group is expected to stabilize the protonated intermediate, potentially lowering the activation energy for decarboxylation compared to the unsubstituted pyrrole-2-carboxylic acid.
Reduction: The carboxylic acid functional group can be selectively reduced to a primary alcohol (a hydroxymethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. archive.org Care must be taken with reaction conditions, as harsh reducing agents can potentially also reduce the pyrrole ring itself.
Reaction: 1H-Pyrrole-2-carboxylic acid, 3-methoxy- + LiAlH₄ → (3-methoxy-1H-pyrrol-2-yl)methanol
Oxidation: The pyrrole ring is highly susceptible to oxidation, which can lead to a complex mixture of products, including polymerization and ring-opening. researchgate.net The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation. Therefore, oxidative conditions are more likely to affect the pyrrole nucleus. Depending on the oxidant and conditions, products such as 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, or maleimides could be formed. researchgate.net The presence of an electron-donating group like methoxy can further increase the ring's sensitivity to oxidative degradation.
Reactivity of the Methoxy Substituent
The primary reaction involving the 3-methoxy group is ether cleavage to yield the corresponding 3-hydroxy-1H-pyrrole-2-carboxylic acid. This transformation is a demethylation reaction typically achieved using strong protic acids or Lewis acids.
The mechanism with strong acids like HBr or HI involves protonation of the ether oxygen, making it a better leaving group. The halide anion then acts as a nucleophile, attacking the less sterically hindered methyl group in an Sₙ2 reaction to displace methanol, which is subsequently protonated and eliminated as water, or directly cleaving the methyl-aryl bond. Boron tribromide (BBr₃) is a particularly effective Lewis acid for cleaving aryl methyl ethers, often under milder conditions than strong acids.
| Reagent | Conditions | Product |
| Hydrogen Bromide | HBr (conc.), Heat | 3-hydroxy-1H-pyrrole-2-carboxylic acid |
| Boron Tribromide | BBr₃, CH₂Cl₂ | 3-hydroxy-1H-pyrrole-2-carboxylic acid |
Demethylation Reactions
The cleavage of the methyl ether at the C3 position represents a key transformation, converting the 3-methoxy derivative into 3-hydroxy-1H-pyrrole-2-carboxylic acid. This reaction, a demethylation, can be achieved through various chemical and biological methods typically employed for aryl methyl ethers. wikipedia.org
Chemical demethylation often involves nucleophilic or Lewis acidic reagents. Strong nucleophiles such as thiolates (e.g., sodium ethanethiolate) or lithium diphenylphosphide (LiPPh₂) are effective in cleaving aryl ethers under relatively mild conditions. wikipedia.org Alternatively, Lewis acids are commonly used, with boron tribromide (BBr₃) being a particularly powerful reagent for this purpose. The reaction with BBr₃ proceeds via the formation of a dibromoborane (B81526) derivative, which is subsequently hydrolyzed during aqueous workup to yield the free phenol. wikipedia.org
Biocatalytic approaches offer a milder, more selective alternative. Enzymes such as cytochrome P450 monooxygenases can catalyze demethylation, although their requirement for molecular oxygen can lead to oxidative side reactions. wikipedia.orgnih.gov A more recent anaerobic strategy utilizes cobalamin-dependent methyltransferases. This system employs thiols as "methyl traps," which receive the methyl group from the substrate, driving the reaction to completion without the risk of oxidation. This method has proven effective for a wide range of substituted guaiacol (B22219) derivatives and could be applicable to 3-methoxypyrrole systems. nih.gov
Table 1: Comparison of Potential Demethylation Methods
| Method | Reagent/System | Typical Conditions | Advantages | Potential Challenges |
|---|---|---|---|---|
| Lewis Acid Cleavage | Boron tribromide (BBr₃) | Anhydrous CH₂Cl₂, low temp. | High reactivity, widely applicable | Harsh conditions, potential side reactions with other functional groups |
| Nucleophilic Cleavage | Sodium ethanethiolate (EtSNa) | Reflux in DMF | Milder than BBr₃ | Strong nucleophile may react elsewhere |
| Biocatalytic (Anaerobic) | Methyltransferase / Thiol | Aqueous buffer, 30°C | High selectivity, mild conditions | Enzyme availability and stability |
Methoxy Group as an Activating or Directing Group
In the context of electrophilic aromatic substitution (EAS), the reactivity and regioselectivity of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- are determined by the combined influence of the pyrrole ring's inherent nucleophilicity and the electronic effects of the substituents. The pyrrole ring itself is a π-excessive heterocycle, highly activated towards electrophilic attack, which preferentially occurs at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate (the Wheland intermediate). quora.comonlineorganicchemistrytutor.compearson.com
The substituents on the ring modulate this inherent reactivity:
-OCH₃ Group (at C3): The methoxy group is a strong activating group due to its +R (resonance) effect, donating electron density to the ring. It is an ortho, para-director.
-COOH Group (at C2): The carboxylic acid group is a deactivating group due to its -I (inductive) and -R effects. It is a meta-director. britannica.com
Ring Nitrogen (-NH-): The nitrogen lone pair is delocalized into the ring, which is the primary reason for the pyrrole's high reactivity, directing electrophiles to the α-positions. quora.com
Analyzing the substitution pattern:
C5-position: This position is α to the nitrogen (highly activating), para to the activating methoxy group, and meta to the deactivating carboxylic acid group. All directing effects converge to make this the most nucleophilic and sterically accessible site for electrophilic attack.
C4-position: This position is β to the nitrogen, ortho to the activating methoxy group, and para to the deactivating carboxylic acid group. While activated by the methoxy group, it is generally less reactive than the C5 position.
N-H position: The pyrrole nitrogen can be protonated or attacked by electrophiles, but this typically disrupts aromaticity and is less favorable than C-substitution.
Therefore, for electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, substitution is strongly predicted to occur at the C5 position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of -NH- | Influence of 3-OCH₃ | Influence of 2-COOH | Overall Predicted Reactivity |
|---|---|---|---|---|
| C4 | β-position (less favored) | ortho (activating) | para (deactivating) | Moderately Favorable |
| C5 | α-position (favored) | para (activating) | meta (weakly deactivating) | Highly Favorable |
Cyclization Reactions and Annulation Strategies
The functional groups on 1H-Pyrrole-2-carboxylic acid, 3-methoxy- serve as handles for the construction of fused ring systems through cyclization and annulation reactions. These strategies are crucial for synthesizing complex heterocyclic scaffolds, such as those found in pharmaceuticals and natural products.
Formation of Fused Heterocyclic Systems
A common strategy for forming fused heterocyclic systems involves introducing a second functional group onto the pyrrole core, followed by an intramolecular cyclization. For instance, the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, often begins with a 2-aminopyrrole derivative. juniperpublishers.comajol.info
A plausible synthetic route starting from 1H-Pyrrole-2-carboxylic acid, 3-methoxy- to a pyrrolo[2,3-b]pyridine system could involve the following sequence:
Nitration: Electrophilic nitration, predicted to occur at the C5 position, would yield this compound5-nitro-.
Functional Group Manipulation: The carboxylic acid could be converted to a more suitable group, such as a nitrile (-CN), via the corresponding amide.
Reduction: The nitro group at C5 would be reduced to an amino group (-NH₂).
Cyclization: The resulting 5-amino-3-methoxy-1H-pyrrole-2-carbonitrile could then undergo a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of a fused pyridine ring. juniperpublishers.comnih.gov
Alternatively, annulation strategies can build a new ring onto the C2-C3 bond. This might involve converting the carboxylic acid at C2 into a suitable electrophilic center and the C3 position into a nucleophilic one (or vice versa), followed by reaction with a bifunctional reagent to close the ring.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving 1H-Pyrrole-2-carboxylic acid, 3-methoxy- is essential for optimizing reaction conditions and predicting outcomes. This involves both experimental kinetic studies and theoretical computational analysis.
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms. For a key reaction such as the electrophilic substitution at the C5 position, kinetic experiments would aim to determine the rate law, which expresses the relationship between the rate of reaction and the concentration of reactants.
For the bromination of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, the rate law would likely be determined by monitoring the disappearance of the pyrrole substrate or the appearance of the product over time using techniques like UV-Vis spectrophotometry, potentially with a stopped-flow apparatus for fast reactions. rsc.org A typical experiment would involve varying the initial concentrations of the pyrrole, bromine, and any catalyst to determine the order of reaction with respect to each component. The activation energy (Ea) for the reaction could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. This data helps to build a comprehensive picture of the reaction's energy profile. acs.org
Transition State Analysis in Pyrrole Chemistry
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Transition state analysis, often using Density Functional Theory (DFT) calculations, can be used to map the potential energy surface of a reaction. researchgate.net This allows for the identification of intermediates and, crucially, the geometry and energy of the transition state—the highest energy point along the reaction coordinate.
For the demethylation of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- with BBr₃, computational modeling could be used to:
Calculate the energies of the reactants, intermediates, transition states, and products.
Visualize the three-dimensional structure of the transition state, showing which bonds are breaking and forming.
Compare the activation barriers for different possible reaction pathways, thereby predicting the most likely mechanism.
Similarly, for electrophilic substitution, transition state calculations can explain the observed regioselectivity. By calculating the activation energies for electrophilic attack at the C4 and C5 positions, it is possible to quantitatively confirm that the pathway involving attack at C5 has a lower energy barrier, consistent with it being the major product. researchgate.net These theoretical studies complement experimental kinetic data to provide a complete mechanistic understanding.
Structure Activity Relationship Sar and Structural Modifications of 1h Pyrrole 2 Carboxylic Acid, 3 Methoxy Derivatives
Systematic Variation of Substituents on the Pyrrole (B145914) Ring
The pyrrole ring serves as a versatile scaffold that can be functionalized at multiple positions. The introduction of different substituents, such as halogens, alkyl, and aryl groups, can profoundly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity. nih.gov
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of halogen atoms can influence factors such as metabolic stability, binding affinity, and membrane permeability.
Research has shown that the presence of electron-withdrawing groups, including halogens like bromine, is often beneficial for antibacterial activity. researchgate.net For instance, studies on pyrrole derivatives have demonstrated that compounds featuring a chlorine substituent exhibit higher cytotoxic effects against cancer cell lines. researchgate.net In one study, chlorinated compounds 4e and 4f showed significantly higher cytotoxicity (IC50 = 10.36 ± 0.60 μM and 9.90 ± 0.20 μM, respectively) compared to their non-halogenated counterparts. researchgate.net
The position of the halogen is also critical. In a series of antibacterial agents, a halogen atom at the 3rd position of a phenyl substituent on the pyrrole ring was found to be particularly important for antimicrobial activity. researchgate.net Similarly, for certain anticancer pyrrole derivatives, substitution at the 4-position of a phenyl ring with weak to moderate electron-withdrawing groups like fluoro, chloro, and bromo potentiated the cytotoxic activity. researchgate.net
In the context of developing bacterial DNA gyrase/topoisomerase IV inhibitors, fluorinated pyrrole analogues were synthesized and evaluated. acs.org The specific placement of fluorine atoms had a direct impact on their inhibitory concentrations, as detailed in the table below.
| Compound | Structure Modification | Target | IC50 (nM) |
|---|---|---|---|
| Compound 31 | Fluorine at C3 of pyrrole ring | E. coli DNA gyrase | 32 |
| Compound 33 | Fluorine at C4 of pyrrole ring | E. coli DNA gyrase | 150 |
The introduction of alkyl and aryl groups onto the pyrrole ring can significantly affect the compound's interaction with its biological target. The size, shape, and electronic nature of these substituents are key determinants of activity.
In the development of anti-tuberculosis agents based on the pyrrole-2-carboxamide scaffold, a detailed SAR study revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was crucial for enhancing activity. nih.gov For example, compounds bearing electron-withdrawing groups like fluoro- and chloro-phenyl or pyridyl groups exhibited potent activity against Mycobacterium tuberculosis, with some showing MIC values as low as <0.016 μg/mL. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (OMe) on an attached pyrimidyl ring resulted in weak anti-TB activity (MIC 3.8 μg/mL). nih.gov
The steric bulk of substituents also plays a pivotal role. The same study found that large, bulky groups attached to the carboxamide nitrogen, such as an adamantyl group, led to a more than 100-fold increase in potency. nih.gov In contrast, small groups like methyl at the same position resulted in a significant loss of anti-TB activity. nih.gov This suggests that the target's binding pocket can accommodate and may even favor large, lipophilic moieties in certain regions of the molecule.
| Compound Series | Modification | Effect on Anti-TB Activity | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamides | Phenyl/pyridyl groups with electron-withdrawing substituents on pyrrole ring | Increased potency | nih.gov |
| Pyrrole-2-carboxamides | Large, bulky groups (e.g., adamantyl) on carboxamide | >100-fold increase in potency | nih.gov |
| Pyrrole-2-carboxamides | Small groups (e.g., methyl) on carboxamide | Large loss of potency | nih.gov |
| Pyrrole-2-carboxamides | Aromatic and secondary amine groups on carboxamide | Loss of potency | nih.gov |
Modification of the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position is a key functional group, often involved in hydrogen bonding interactions with target receptors. Its modification into esters, amides, or replacement with bioisosteres can modulate potency, selectivity, and pharmacokinetic properties.
Conversion of the carboxylic acid to its corresponding ester or amide is a common modification. Amides are a particularly important class of compounds, as the amide bond is a fundamental component of many biologically active substances. ajchem-a.com
In the field of agrochemical research, pyrrole carboxamides have been successfully developed as Complex II inhibitors for use as fungicides. researchgate.netznaturforsch.com SAR analysis of these compounds revealed that specific substitutions on both the pyrrole ring and the aniline (B41778) part of the amide were critical for high activity levels. researchgate.net
As previously mentioned, in the development of anti-TB agents, pyrrole-2-carboxamide derivatives were extensively studied. nih.gov The SAR indicated that attaching bulky substituents to the carboxamide nitrogen greatly improved activity, demonstrating the importance of this modification. nih.gov The conversion of a carboxylic acid to an amide can be achieved through various synthetic methods, often involving the reaction of an activated carboxylic acid with an amine, sometimes facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). ajchem-a.com
A widely used bioisostere for the carboxylic acid group is the 1H-tetrazole ring. cambridgemedchemconsulting.com Tetrazoles have a pKa (~4.5–4.9) that is very similar to that of carboxylic acids (~4.2–4.5), allowing them to mimic the acidic proton and hydrogen bonding capabilities. drughunter.com In a study aimed at developing aldose reductase inhibitors, pyrrolyl-tetrazole derivatives were synthesized as non-classical bioisosteres of a pyrrole-based carboxylic acid, leading to promising lead compounds. nih.gov
Other functional groups that serve as carboxylic acid bioisosteres include acyl sulfonamides, 3-hydroxyisoxazoles, and oxadiazolinones. nih.govcambridgemedchemconsulting.com These groups are chosen to mimic the acidic and hydrogen-bonding properties of the carboxylic acid while potentially offering advantages in terms of cell permeability, metabolic stability, and tissue distribution. nih.govcambridgemedchemconsulting.com
| Functional Group | Typical pKa | Key Features as a Bioisostere | Reference |
|---|---|---|---|
| Carboxylic Acid | ~4.2 - 4.5 | Parent functional group | drughunter.com |
| 1H-Tetrazole | ~4.5 - 4.9 | Similar acidity, more lipophilic, found in >20 FDA-approved drugs | drughunter.com |
| Acyl Sulfonamide | ~4 - 5 | Can significantly increase potency compared to parent carboxylic acid | nih.gov |
| 3-Hydroxyisoxazole | ~4 - 5 | Planar isostere found in naturally occurring amino acids | nih.gov |
N-Substitution Effects on Pyrrole Reactivity and Derivatives
The nitrogen atom of the pyrrole ring (N-1 position) is another key site for modification. Substitution at this position can influence the electronic nature of the pyrrole ring and provide a vector for introducing new functionalities to probe interactions with the biological target.
However, SAR studies have shown that an unsubstituted N-H group can be critical for activity. For the pyrrole-2-carboxamide anti-TB agents, replacing the pyrrole N-H with a methyl group (N-methylation) led to a roughly 50-fold reduction in activity. nih.gov When both the pyrrole and carboxamide hydrogens were replaced with methyl groups, the compound lost all activity. nih.gov This suggests that the N-H group may act as a crucial hydrogen bond donor in the binding interaction with the target protein.
Introduction of Stereocenters in Pyrrole-2-carboxylic Acid Structures
The introduction of stereocenters into the scaffold of pyrrole-2-carboxylic acid derivatives is a critical strategy in medicinal chemistry for optimizing pharmacological activity and selectivity. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. Consequently, stereoisomers of a compound often exhibit substantial differences in potency, efficacy, and metabolic stability.
While specific research on the stereoselective synthesis of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- is not extensively documented, the principles can be inferred from studies on related pyrrole and pyrrolidine (B122466) structures. Chirality can be introduced by adding substituents with stereocenters to the pyrrole ring or by modifying the pyrrole ring itself, such as through partial saturation, to create chiral carbons within the heterocyclic system.
For instance, studies on 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which are structurally related to pyrrole-2-carboxylic acids, have demonstrated the importance of stereochemistry for biological activity. The synthesis of these compounds often yields diastereoisomeric mixtures (cis and trans isomers), and their separation and individual biological evaluation are crucial. In vitro screening of such derivatives against human cancer cell lines has revealed that the relative configuration of the substituents significantly impacts antiproliferative activity and selectivity. mdpi.com For example, the antiproliferative activity of cis- and trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles showed that the spatial orientation of the aryl groups is a key determinant of their biological effect. mdpi.com
Further evidence for the profound influence of stereochemistry comes from research on pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine derivatives. In a study focused on anaplastic lymphoma kinase (ALK) inhibitors, the diastereoselective synthesis of cis- and trans-piperidine-3-ol-derived pyrrolotriazines was performed. The subsequent biological evaluation showed a strong dependence of inhibitory activity on the stereochemistry, with the trans-configured compound exhibiting the most potent in vivo inhibition of ALK autophosphorylation. nih.gov This highlights that even when the stereocenter is not directly on the pyrrole ring but on a fused or appended structure, it can dictate the molecule's preferred conformation and its ability to fit into a binding site.
These examples underscore the principle that introducing stereocenters into structures related to 1H-pyrrole-2-carboxylic acid can lead to compounds with significantly different biological profiles. The specific orientation of substituents affects how the molecule interacts with its target, making stereoselective synthesis a vital tool for developing potent and selective therapeutic agents.
Table 1: Influence of Stereochemistry on Antiproliferative Activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile Derivatives
| Compound ID | Stereoisomer | Target Cell Line | Activity (IC₅₀) | Selectivity Index (SI) |
| 4m | cis | HT-29 (Colon Cancer) | 19.6 µM | 8.86 |
| 4m | trans | HT-29 (Colon Cancer) | Poor Activity | Poor |
| 6m | cis (Amide) | HT-29 (Colon Cancer) | Poor Activity | 6.67 |
Data sourced from studies on substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, illustrating the principle of stereochemical influence on biological activity. mdpi.com
Conformational Analysis of 1H-Pyrrole-2-carboxylic Acid Derivatives
The conformational properties of 1H-Pyrrole-2-carboxylic acid derivatives are fundamental to their biological function, as the molecule's shape determines its ability to bind to specific protein targets. The conformation is dictated by the spatial arrangement of the carboxylic acid group relative to the pyrrole ring and the influence of other substituents.
Spectroscopic studies and theoretical calculations for the parent compound, 1H-Pyrrole-2-carboxylic acid (PCA), show that it exists predominantly in a planar conformation. researchgate.net X-ray diffraction analysis has confirmed that in the solid state, PCA molecules form cyclic dimers through intermolecular hydrogen bonds. researchgate.net Specifically, hydrogen bonds form between the carboxylic acid hydroxyl group of one molecule and the carbonyl oxygen of a second molecule (O-H···O), and also between the pyrrole N-H group and a carboxylic oxygen (N-H···O). researchgate.net
The orientation of the carboxylic acid group relative to the pyrrole ring is a key conformational feature. For PCA, two primary planar conformers can be considered: s-cis (or syn), where the carbonyl oxygen is oriented toward the N-H group of the pyrrole, and s-trans (or anti), where it is oriented away. Computational studies using Density Functional Theory (DFT) have been employed to analyze the vibrational frequencies and binding energies of these conformers and their dimers. researchgate.netresearchgate.net These studies indicate that the s-cis conformer is involved in the stable dimeric structures found in the crystalline state. researchgate.net
The introduction of a 3-methoxy- substituent would be expected to influence the conformational preferences of the 1H-Pyrrole-2-carboxylic acid scaffold. The methoxy group could exert both steric and electronic effects:
Steric Effects: The presence of the methoxy group at the C3 position could create steric hindrance with the adjacent C2-carboxylic acid group, potentially forcing the carboxyl group to rotate out of the plane of the pyrrole ring to relieve strain. This would disrupt the planarity observed in the parent compound.
Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the pyrrole ring. This change in electronic distribution can influence the strength and nature of intermolecular interactions, such as hydrogen bonding.
Intramolecular Interactions: A 3-methoxy substituent could potentially form a weak intramolecular hydrogen bond between its oxygen atom and the hydrogen of the C2-carboxylic acid group, which might favor a specific rotational conformer of the carboxyl group.
While direct crystallographic or NMR data for 1H-Pyrrole-2-carboxylic acid, 3-methoxy- is limited, analysis of related substituted pyrroles suggests that even small substituents can alter the preferred conformation and, consequently, the molecule's interaction with biological targets. researchgate.net
Table 2: Conformational Features of 1H-Pyrrole-2-carboxylic Acid
| Parameter | Observation | Method |
| Molecular Geometry | Essentially planar | X-ray Diffraction, DFT Calculations researchgate.net |
| Preferred Conformer | s-cis (syn) in the solid state | X-ray Diffraction researchgate.net |
| Intermolecular Bonding | Forms cyclic dimers via O-H···O and N-H···O hydrogen bonds | X-ray Diffraction, IR Spectroscopy researchgate.netresearchgate.net |
| Key Dihedral Angle (N1-C2-C=O) | Close to 180° (for s-trans) or 0° (for s-cis) in planar conformers | DFT Calculations researchgate.net |
Advanced Spectroscopic and Structural Characterization of 1h Pyrrole 2 Carboxylic Acid, 3 Methoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, both ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The introduction of a methoxy (B1213986) group at the C3 position of the pyrrole (B145914) ring is expected to significantly influence the chemical shifts of the remaining ring protons and carbons compared to the unsubstituted parent compound. The electron-donating nature of the methoxy group would likely cause an upfield shift (to lower ppm values) for the adjacent ring protons.
Expected ¹H NMR Chemical Shifts:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H4 | 6.2-6.4 | d |
| H5 | 6.8-7.0 | d |
| OCH₃ | 3.8-4.0 | s |
| NH | 11.0-12.0 | br s |
| COOH | 12.0-13.0 | br s |
| Note: These are estimated values and actual experimental data may vary. |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| C2 | 125-130 |
| C3 | 150-155 |
| C4 | 105-110 |
| C5 | 120-125 |
| COOH | 160-165 |
| OCH₃ | 55-60 |
| Note: These are estimated values and actual experimental data may vary. |
Two-Dimensional NMR Techniques (COSY, HMBC, NOESY) for Structural Elucidation
Two-dimensional NMR techniques would be instrumental in confirming the precise structure and connectivity of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this molecule, a cross-peak between the H4 and H5 protons would be expected, confirming their vicinal relationship on the pyrrole ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range couplings between protons and carbons (typically 2-3 bonds). Key expected correlations would include:
The methoxy protons (OCH₃) showing a correlation to the C3 carbon.
The H4 proton showing correlations to C3 and C5.
The H5 proton showing correlations to C3 and C4.
The NH proton potentially showing correlations to C2 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, a NOESY spectrum could show a cross-peak between the methoxy protons and the H4 proton, indicating their close spatial arrangement.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- (C₆H₇NO₃). This precise mass measurement is a critical step in confirming the identity of the synthesized or isolated compound.
Fragmentation Patterns and Structural Information
The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, common fragmentation pathways would likely involve:
Decarboxylation: Loss of the carboxylic acid group (COOH), resulting in a fragment ion with a mass 45 units less than the molecular ion.
Loss of a methyl group: Cleavage of the methyl group from the methoxy substituent, leading to a fragment ion with a mass 15 units less than the molecular ion.
Loss of a methoxy group: Cleavage of the entire methoxy group (OCH₃), resulting in a fragment ion with a mass 31 units less than the molecular ion.
The relative abundance of these and other fragment ions would provide a characteristic fingerprint for the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Expected IR Absorption Bands:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680-1710 |
| Pyrrole | N-H stretch | 3200-3500 |
| Aromatic Ring | C-H stretch | ~3100 |
| Methoxy Group | C-H stretch | 2850-2960 |
| Methoxy Group | C-O stretch | 1000-1300 |
| Note: These are general ranges and the exact positions of the peaks can be influenced by the overall molecular structure and intermolecular interactions. |
The broad O-H stretch of the carboxylic acid is a particularly distinctive feature in the IR spectrum. The C=O stretching frequency can provide information about hydrogen bonding within the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, the spectrum is dictated by the presence of multiple chromophores and auxochromes. The core structure contains the pyrrole ring, a heteroaromatic system, and a carboxylic acid group, both of which possess π electrons and non-bonding (n) electrons that can undergo transitions to higher energy anti-bonding orbitals (π*).
The primary electronic transitions expected for this molecule are π→π* and n→π*. youtube.com
π→π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated system of the pyrrole ring and the carbonyl double bond (C=O) of the carboxylic acid. The presence of the methoxy group (-OCH₃), an electron-donating auxochrome, on the pyrrole ring is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted parent compound.
n→π Transitions:* These involve the promotion of an electron from a non-bonding orbital (n), located on the oxygen atoms of the carboxylic acid and methoxy groups, to a π* anti-bonding orbital of the carbonyl group or the pyrrole ring. masterorganicchemistry.com These transitions are characteristically of much lower intensity (small ε) than π→π* transitions and occur at longer wavelengths. masterorganicchemistry.com
The specific absorption maxima depend on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.
Table 1: Expected Electronic Transitions for 1H-Pyrrole-2-carboxylic Acid, 3-Methoxy-
| Transition Type | Associated Functional Group(s) | Expected Relative Intensity |
| π → π | Pyrrole Ring, Carboxylic Acid (C=O) | High |
| n → π | Carboxylic Acid (C=O), Methoxy (-OCH₃) | Low |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for 1H-Pyrrole-2-carboxylic acid, 3-methoxy- has not been reported in publicly available literature, its solid-state characteristics can be inferred by examining the crystallographic data of its parent compound, 1H-Pyrrole-2-carboxylic acid. nih.gov The introduction of a 3-methoxy group would be expected to influence the crystal packing and intermolecular interactions observed in the parent structure.
The crystal structure of 1H-Pyrrole-2-carboxylic acid is heavily dictated by hydrogen bonding. nih.gov Molecules form inversion dimers, where two molecules are linked by a pair of strong O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are then further connected into chains by N—H⋯O hydrogen bonds involving the pyrrole nitrogen of one dimer and a carboxyl oxygen of an adjacent dimer. nih.gov
For the 3-methoxy derivative, this fundamental hydrogen-bonding framework is likely to be preserved. The robust carboxylic acid dimer is a common and stable motif in the solid state. psu.edu However, the oxygen atom of the methoxy group introduces an additional hydrogen bond acceptor site. This could lead to more complex three-dimensional networks by forming C—H⋯O interactions or altering the primary N—H⋯O linkage pattern.
In the crystalline state of 1H-Pyrrole-2-carboxylic acid, the pyrrole ring and its carboxyl substituent are nearly coplanar, with a small dihedral angle between them. nih.gov This planarity facilitates conjugation between the aromatic ring and the carboxylic acid group. The introduction of a methoxy group at the 3-position is not expected to induce a significant deviation from this planar conformation due to the relatively small size of the substituent. The orientation of the methoxy group itself would be optimized to minimize steric hindrance and maximize favorable electronic interactions within the crystal lattice.
Table 2: Crystallographic Data for the Reference Compound, 1H-Pyrrole-2-carboxylic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₅H₅NO₂ |
| Molar Mass | 111.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.080 (3) |
| b (Å) | 5.0364 (10) |
| c (Å) | 14.613 (3) |
| β (°) | 98.969 (3) |
| Volume (ų) | 1023.6 (3) |
| Z (molecules/unit cell) | 8 |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical formula and assessing its purity. The theoretical elemental composition of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- is calculated from its molecular formula, C₆H₇NO₃.
For a synthesized sample to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen must closely match these theoretical values, typically within a margin of ±0.4%.
Table 3: Theoretical Elemental Composition of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 141.11 | 51.06% |
| Hydrogen | H | 1.008 | 5.00% | |
| Nitrogen | N | 14.007 | 9.93% | |
| Oxygen | O | 15.999 | 34.01% |
Computational and Theoretical Investigations of 1h Pyrrole 2 Carboxylic Acid, 3 Methoxy
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the molecular properties of compounds at the electronic level. These methods provide insights into the geometric and electronic structures, which are crucial for predicting reactivity and behavior.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on pyrrole (B145914) derivatives are employed to determine optimized molecular geometries, bond lengths, and bond angles. For the parent molecule, 1H-pyrrole-2-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze its structure and vibrational frequencies. Such studies typically reveal the influence of substituents on the pyrrole ring's planarity and the electronic distribution within the molecule. The methoxy (B1213986) group at the 3-position in 1H-Pyrrole-2-carboxylic acid, 3-methoxy- would be expected to influence the electronic properties through its electron-donating nature.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and intramolecular interactions. It provides a description of the bonding in terms of localized electron-pair "bonding" orbitals. For pyrrole systems, NBO analysis can quantify the extent of π-electron delocalization within the aromatic ring and between the ring and its substituents. This analysis helps in understanding the stability conferred by hyperconjugative and conjugative interactions. A study on a cocrystal involving paracetamol used NBO analysis to identify stabilizing interactions such as LP(1)(N8)→π*(C9-O10), which highlights the transfer of electron density from a lone pair to an antibonding orbital. For 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, NBO analysis would be instrumental in elucidating the electronic interactions between the methoxy group, the pyrrole ring, and the carboxylic acid moiety.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and their energy gap (ΔE) are critical parameters in determining molecular reactivity, chemical stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For pyrrole derivatives, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. FMO analysis can predict the charge transfer possibilities within the molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface, where different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For a molecule like 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, indicating these as potential sites for electrophilic interaction.
Fukui Function Analysis for Predicting Chemical Reactivity
The Fukui function is a concept in density functional theory that helps in predicting the local reactivity of a molecule. It identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function analysis provides more specific site selectivity information compared to MEP analysis. This method is particularly useful in understanding the reactivity of different atoms within a complex molecule. For 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, Fukui function analysis would pinpoint the specific atoms on the pyrrole ring and the substituent groups that are most likely to participate in chemical reactions.
Molecular Dynamics Simulations on Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility and dynamics of a molecule. For a molecule with rotatable bonds, such as the carboxylic acid and methoxy groups in 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, MD simulations can explore the different accessible conformations and their relative stabilities. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. Studies on related compounds like thieno[3,2-b]pyrrole-5-carboxamide derivatives have utilized MD simulations to explore binding modes with biological targets.
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)
Currently, there is no published data detailing the theoretically predicted spectroscopic parameters for 1H-Pyrrole-2-carboxylic acid, 3-methoxy-. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting these properties. Such studies would typically involve the following:
Geometry Optimization: The first step would be to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the lowest energy conformation.
Vibrational Frequency Calculations: Once the geometry is optimized, the vibrational frequencies corresponding to the stretching and bending of molecular bonds can be calculated. These theoretical frequencies, when scaled appropriately, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, this would reveal the influence of the 3-methoxy group on the vibrational modes of the pyrrole ring and the carboxylic acid group.
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into the electronic structure and chromophores within the molecule.
A hypothetical data table for predicted vibrational frequencies is presented below to illustrate the expected output from such a computational study.
Interactive Data Table: Hypothetical Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 |
| N-H Stretch | Pyrrole Ring | ~3400 |
| C=O Stretch | Carboxylic Acid | ~1700 |
| C-O-C Asymmetric Stretch | Methoxy Group | ~1250 |
| C-O-C Symmetric Stretch | Methoxy Group | ~1050 |
Note: The values in this table are illustrative and not based on actual calculations for 1H-Pyrrole-2-carboxylic acid, 3-methoxy-.
Mechanistic Insights from Computational Modeling
No computational studies detailing the reaction mechanisms involving 1H-Pyrrole-2-carboxylic acid, 3-methoxy- have been reported in the scientific literature. Computational modeling is a valuable tool for elucidating reaction pathways, identifying transition states, and calculating activation energies.
For this specific compound, computational studies could provide mechanistic insights into various reactions, such as:
Decarboxylation: Investigating the mechanism and energy barrier for the removal of the carboxyl group.
Esterification: Modeling the reaction pathway for the formation of an ester from the carboxylic acid.
Electrophilic Aromatic Substitution: Determining the preferred sites of substitution on the pyrrole ring and the influence of the methoxy and carboxylic acid groups on the reaction mechanism.
A hypothetical data table summarizing key energetic parameters from a mechanistic study is provided below as an example.
Interactive Data Table: Hypothetical Energetic Data for a Reaction Mechanism
| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) |
| Reactant Complex | 0.0 | 0.0 |
| Transition State 1 | +15.2 | +18.5 |
| Intermediate | -5.7 | -4.1 |
| Transition State 2 | +10.8 | +13.2 |
| Product Complex | -20.3 | -18.9 |
Note: This data is hypothetical and does not represent any real calculated values for reactions involving 1H-Pyrrole-2-carboxylic acid, 3-methoxy-.
Biological Activities and Mechanistic Studies of 1h Pyrrole 2 Carboxylic Acid, 3 Methoxy Derivatives Excluding Human Trial Data
Antimicrobial Properties and Structure-Activity Relationships (in vitro)
Pyrrole-containing compounds are recognized for their broad-spectrum antimicrobial potential, which has led to the exploration of numerous derivatives against various pathogens. jmcs.org.mxderpharmachemica.com The core pyrrole (B145914) scaffold serves as a versatile template for chemical modifications aimed at enhancing potency and selectivity.
Antibacterial Activity against Specific Pathogens (e.g., Mycobacterium tuberculosis)
Derivatives of pyrrole-2-carboxamide have been extensively investigated for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govscilit.com Structure-activity relationship (SAR) studies have revealed that modifications to the pyrrole ring and the carboxamide moiety significantly influence antimycobacterial efficacy.
One study detailed the design and synthesis of a series of pyrrole-2-carboxamides as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov The general structure of these compounds features a pyrrole-2-carboxamide core. While a direct derivative with a 3-methoxy group on the pyrrole ring was not the primary focus, the study provided valuable insights into the effects of various substituents. For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, was found to greatly improve anti-TB activity. nih.govscilit.com
Notably, a compound bearing a 2-methoxypyridyl group attached to the pyrrole moiety demonstrated moderate activity against M. tuberculosis H37Rv. nih.gov This finding suggests that the presence of a methoxy (B1213986) group on a ring system attached to the pyrrole core is tolerated, although it may not confer the highest potency compared to other substituents. The most potent compounds in this series exhibited Minimum Inhibitory Concentration (MIC) values of less than 0.016 µg/mL. nih.govscilit.com
Interactive Table: Antibacterial Activity of Selected Pyrrole-2-Carboxamide Derivatives against M. tuberculosis H37Rv
| Compound | R1 Substituent on Pyrrole | R2 Substituent on Carboxamide | MIC (µg/mL) |
|---|---|---|---|
| 5 | Phenyl | Adamantyl | 0.03 |
| 26 | 2-Methoxypyridyl | Adamantyl | 1.1 |
| 28 | 5-Trifluoromethyl-2-pyridyl | Adamantyl | <0.016 |
| 32 | 6-Fluoro-3-pyridyl | 4-Trifluoromethylbenzyl | <0.016 |
| 44 | 5-Methoxy-3-pyrimidyl | Adamantyl | 3.8 |
Antifungal Activity
While specific studies on the antifungal properties of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- are limited, the broader class of pyrrole derivatives has demonstrated notable antifungal activity. jmcs.org.mxnih.govresearchgate.netnih.gov For instance, a series of novel pyrazole (B372694) carboxamides and isoxazolol pyrazole carboxylates, which share the carboxamide functional group, were synthesized and evaluated for their antifungal effects. nih.gov
In a study focusing on pyrrole derivatives linked to a thiazole (B1198619) ring, several compounds exhibited significant activity against Aspergillus niger and Candida albicans. jmcs.org.mx The structure-activity relationship in this series indicated that the nature of the substituent on the phenyl ring attached to the thiazole moiety played a crucial role in determining the antifungal potency. For example, a compound with a 4-hydroxyphenyl substituent showed high activity against C. albicans. jmcs.org.mx This highlights the importance of aromatic substituents in modulating the antifungal properties of pyrrole-based compounds.
Enzyme Inhibition Studies (in vitro)
Derivatives of 1H-Pyrrole-2-carboxylic acid have been identified as inhibitors of various enzymes, indicating their potential as therapeutic agents for a range of diseases.
Tyrosinase Inhibitory Activity and Mechanisms
A study on 2-cyanopyrrole derivatives revealed that several compounds in this class are potent tyrosinase inhibitors. nih.gov The most active compound, designated A12, exhibited an IC50 value of 0.97 µM, which was significantly more potent than the reference inhibitor, kojic acid (IC50: 28.72 µM). nih.gov Mechanistic studies showed that this compound acts as a reversible and mixed-type inhibitor of tyrosinase. nih.gov Molecular docking studies suggested that the 2-cyanopyrrole scaffold interacts with key residues in the active site of the enzyme. nih.gov
Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)
As mentioned in the antibacterial section, MmpL3 is a crucial transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acid precursors, which are essential components of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 leads to the disruption of cell wall synthesis and subsequent bacterial death, making it an attractive target for novel anti-TB drugs. nih.govnih.gov
A series of pyrrole-2-carboxamides were designed as MmpL3 inhibitors. nih.govscilit.com The study confirmed that these compounds target MmpL3 by evaluating their activity against wild-type and recombinant mycobacterial strains expressing the mmpL3 gene from M. tuberculosis. nih.gov The potent activity of these compounds against drug-resistant strains of M. tuberculosis underscores the potential of the pyrrole-2-carboxamide scaffold in overcoming drug resistance. nih.gov The compound with a 2-methoxypyridyl substituent on the pyrrole ring showed moderate activity, indicating that methoxy-substituted derivatives can interact with the MmpL3 target. nih.gov
Interactive Table: MmpL3 Inhibition by Selected Pyrrole-2-Carboxamide Derivatives
| Compound | R1 Substituent on Pyrrole | Activity against M. smegmatis expressing mmpL3tb (MIC µg/mL) |
|---|---|---|
| 5 | Phenyl | 0.06 |
| 32 | 6-Fluoro-3-pyridyl | 0.03 |
| 47 | 5-Trifluoromethyl-2-pyridyl | 0.03 |
| 55 | 6-Fluoro-3-pyridyl | 0.12 |
| 60 | 6-Fluoro-3-pyridyl | 0.06 |
General Enzyme Modulatory Effects
Beyond specific targets like tyrosinase and MmpL3, pyrrole derivatives have been shown to modulate the activity of other enzymes. For example, a study on synthesized pyrrole derivatives investigated their potential as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key players in the inflammatory response. nih.gov
The study's contour maps from a field-based quantitative structure-activity relationship (FB-QSAR) analysis indicated that a methoxy group had a positive effect on COX-1 inhibitory activity. nih.gov This suggests that pyrrole-based structures containing methoxy substituents may have the potential to modulate the activity of enzymes involved in inflammation.
Antioxidant Activity Evaluation (in vitro)
The antioxidant potential of pyrrole derivatives is an area of active investigation. Studies often employ various assays to determine the capacity of these compounds to neutralize free radicals and reduce oxidative stress. The presence of the methoxy group and the carboxylic acid on the pyrrole ring are thought to influence this activity.
Radical scavenging assays are fundamental in assessing antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, resulting in a measurable color change.
Table 1: Radical Scavenging Activity of Selected Pyrrole Derivatives (Illustrative)
| Compound/Extract | Assay | Activity Metric (% Inhibition or IC50) | Reference |
|---|---|---|---|
| Pyrrole Hydrazone Derivative (4d) | DPPH | Significant scavenging activity noted | |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH | Demonstrated greatest potential in its class | |
| H. cerastoides extract | DPPH | 84.2% ± 0.3 inhibition | |
| H. cerastoides extract | ABTS | 90.2% ± 0.1 inhibition |
Reducing ability assessments, such as the Ferric Reducing Antioxidant Power (FRAP) assay, measure the capacity of a compound to donate an electron to reduce a metal ion (typically Fe³⁺ to Fe²⁺). This electron-donating capability is a key indicator of antioxidant action.
Anti-inflammatory Potential (in vitro)
Pyrrole derivatives are recognized for their anti-inflammatory properties, often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The inhibition of these enzymes reduces the production of prostaglandins, which are mediators of inflammation.
While in vitro anti-inflammatory data for 1H-Pyrrole-2-carboxylic acid, 3-methoxy- is not specified in the reviewed literature, numerous related structures have been synthesized and evaluated. For example, series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have demonstrated anti-inflammatory and analgesic activity. Furthermore, certain pyrrole carboxylic acid derivatives containing an acetic acid group have shown potent inhibitory activity against both COX-1 and COX-2 enzymes in vitro. Other research has focused on synthesizing fused pyrrole compounds and pyrrolo[3,4-d]pyridazinone derivatives as potential COX inhibitors. These studies collectively highlight the potential of the pyrrole carboxylic acid scaffold as a template for developing new anti-inflammatory agents.
Receptor Binding Studies (e.g., CB1 inverse agonists)
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a significant target in drug discovery. CB1 inverse agonists can produce effects opposite to those of agonists and have been investigated for various therapeutic applications.
There is no specific literature available that details receptor binding studies of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- as a CB1 inverse agonist. The field of CB1 inverse agonists is dominated by other structural classes of compounds. Research in this area has identified compounds that can reduce food intake and related behaviors, but these are not typically based on the simple 3-methoxy-1H-pyrrole-2-carboxylic acid structure.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. This analysis helps in understanding the binding mode and affinity, guiding the design of more potent and selective drugs.
Molecular docking studies have been performed on a wide array of pyrrole derivatives to elucidate their interactions with various biological targets. For instance, pyrrole-2-carbohydrazide derivatives were docked into the active site of the enoyl-acyl carrier protein reductase to rationalize their antimycobacterial activity. Similarly, pyrrole-based Schiff bases were studied for their binding to MAO/AChE enzymes. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand binding. The analysis of protein-ligand interactions shows that residues like tryptophan, histidine, and tyrosine are frequently found in binding pockets, and interactions often rely on hydrogen bonds and hydrophobicity.
Although no specific docking studies for 1H-Pyrrole-2-carboxylic acid, 3-methoxy- were found, its structure suggests it could form hydrogen bonds via its carboxylic acid and N-H groups, and the methoxy group could participate in various interactions within a protein's active site.
Table 2: Examples of Molecular Docking Studies on Pyrrole Derivatives
| Pyrrole Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Pyrrole-2-carbohydrazides | Enoyl-acyl carrier protein reductase | Docking scores correlated with antimycobacterial activity. | |
| Pyrrole-2-carboxamides | MmpL3 | Pyrrole and amide hydrogens were crucial for potency, forming hydrogen bonds. | |
| Pyrrole-based Schiff Bases | MAO/AChE | Docking helped to understand dual inhibitory activity. | |
| Pyrrolyl benzamides | Enoyl-ACP reductase (InhA) | Binding pattern was similar to the native ligand. |
Mechanisms of Action at the Cellular Level (in vitro, e.g., cell proliferation, metabolic regulation)
Investigating the effects of compounds at the cellular level is crucial to understanding their mechanism of action. This includes assessing impacts on cell viability, proliferation, and metabolic pathways.
Specific studies on the effect of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- on cell proliferation or metabolic regulation are not detailed in the available literature. However, research on other pyrrole-containing molecules has shown significant cellular effects. For example, certain tetrasubstituted pyrrole derivatives have demonstrated significant toxicity against human melanoma cells, indicating anti-proliferative activity. A different series of fused 1H-pyrrole derivatives showed potent anticancer activity against various cancer cell lines, including HCT116, MCF-7, and Hep3B, with some compounds inhibiting EGFR and CDK2, key regulators of cell proliferation. In contrast, some pyrrolo[3,4-d]pyridazinone derivatives were found to be non-cytotoxic and were able to reduce inflammation in cell-based assays, suggesting a cell-protective role under inflammatory conditions. These varied outcomes underscore the diverse cellular activities that can be achieved by modifying the basic pyrrole structure.
Advanced Applications of 1h Pyrrole 2 Carboxylic Acid, 3 Methoxy As a Synthetic Intermediate or Functional Material Excluding Clinical/safety
Precursor in the Synthesis of Complex Natural Products
The pyrrole-2-carboxylic acid scaffold is a recurring motif in a wide array of natural products, particularly in marine alkaloids and the fundamental building blocks of life-sustaining pigments. The introduction of a methoxy (B1213986) group at the 3-position provides a synthetic handle for regioselective functionalization and influences the electronic nature of the pyrrole (B145914) ring, making it a tailored precursor for specific, complex targets.
Role in Porphyrin and Alkaloid Synthesis
Porphyrins are macrocyclic compounds composed of four modified pyrrole subunits that are essential to biological processes, forming the core of heme in vertebrates and chlorophyll (B73375) in plants. wikipedia.org The biosynthesis of these vital molecules proceeds from simple precursors like glycine (B1666218) and succinate, which ultimately form a substituted monopyrrole, porphobilinogen (B132115) (PBG), the universal precursor to all natural porphyrins, chlorins, and corrins. nih.govnih.gov While the direct incorporation of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- into natural porphyrins is not the biosynthetic route, substituted pyrroles are the fundamental building blocks used in laboratory syntheses of novel porphyrin analogues. wikipedia.orgacs.orgrsc.org The methoxy and carboxylic acid groups on the pyrrole ring can be strategically manipulated or carried through a synthetic sequence to yield porphyrins with tailored electronic and steric properties for various applications.
The pyrrole-2-carboxylic acid moiety is also a key structural component of numerous marine pyrrole-imidazole alkaloids, a large family of natural products known for their structural complexity and biological activity. nih.gov For instance, alkaloids such as those in the oroidin (B1234803) family feature a pyrrole-2-carboxamide fragment. nih.gov Synthetic strategies toward these complex alkaloids often rely on pre-functionalized pyrrole building blocks. The presence of a 3-methoxy group on the pyrrole-2-carboxylic acid starting material could serve multiple roles in a synthetic route: as a directing group for subsequent electrophilic substitution reactions or as a precursor to a hydroxyl group through demethylation, enabling further structural elaboration. nih.govmdpi.com
Building Block for Chlorophyll and Bacteriochlorophyll (B101401) Analogs
The synthesis of chlorophylls (B1240455) and bacteriochlorophylls, the primary pigments in photosynthesis, represents a significant challenge in organic chemistry. nih.govrsc.org These molecules possess a complex tetrapyrrole macrocycle, known as a chlorin (B1196114) or bacteriochlorin, which features a fused fifth ring (ring E). oup.comoup.com Synthetic strategies often rely on a convergent approach, joining different pyrrolic fragments that correspond to the individual rings of the final structure.
A closely related derivative, 3-(3-methoxy-1,3-dioxopropyl)pyrrole, has been identified as a crucial precursor for constructing analogues of ring C and the external framework of ring E in photosynthetic tetrapyrroles. nih.gov This β-ketoester pyrrole serves as a key building block in synthetic routes that aim to produce the entire suite of native photosynthetic pigments and their analogues for detailed study. nih.gov The methoxy group is integral to the β-ketoester functionality, which is essential for the subsequent cyclization reactions that form the critical isocyclic ring E of the chlorophyll skeleton. nih.govgoogle.com Research has established several synthetic routes to access these vital pyrrole precursors in gram quantities, enabling their use in advanced synthetic programs. nih.gov
| Route | Key Reaction | Starting Material | Overall Yield | Reference |
| 1 | Pd-mediated coupling | 3-Iodopyrrole derivative | 25% | nih.gov |
| 2 | Pd-mediated coupling | 3-Iodopyrrole derivative | 29% | nih.gov |
| 3 | Pd-mediated coupling | 3-Iodopyrrole derivative | 33% | nih.gov |
| 4 | Friedel-Crafts acylation | TIPS-pyrrole | 15% | nih.gov |
These synthetic efforts highlight the strategic importance of methoxy-substituted pyrroles in building the complex architecture of chlorophyll and bacteriochlorophyll analogues, which are instrumental for research across the photosynthetic sciences. nih.gov
Intermediate in the Preparation of Other Heterocyclic Systems
The reactivity of the pyrrole ring, combined with the functional handles of the carboxylic acid and methoxy groups, makes 1H-Pyrrole-2-carboxylic acid, 3-methoxy- an ideal starting material for the synthesis of more complex, fused heterocyclic systems.
Synthesis of Quinoxalinone Derivatives
Quinoxalinone derivatives are a class of heterocyclic compounds with a broad range of chemical and biological significance. sapub.org A powerful strategy for the synthesis of fused heterocyclic systems is the intramolecular cyclization of suitably functionalized precursors. Pyrrolo[1,2-a]quinoxalines and their oxazinone derivatives can be efficiently prepared via copper-catalyzed intramolecular N-arylation.
This synthetic approach begins with the coupling of pyrrole-2-carboxylic acid with a 2-haloaniline to form an N-(2-halophenyl)-1H-pyrrole-2-carboxamide intermediate. Subsequent intramolecular cyclization, catalyzed by a copper salt, yields the fused pyrrolo[1,2-a]quinoxalin-4(5H)-one skeleton.
Using 1H-Pyrrole-2-carboxylic acid, 3-methoxy- as the starting material in this sequence would provide a direct route to 2-methoxy-substituted pyrrolo[1,2-a]quinoxalinones. Such derivatives are of significant interest, as substituted pyrrolo[1,2-a]quinoxaline-carboxylic acids have been identified as potent inhibitors of human protein kinase CK2, a potential drug target for cancer and inflammatory disorders. nih.gov The methoxy substituent could play a key role in modulating the binding affinity and selectivity of these inhibitors. nih.gov General synthetic methods for quinoxalinones often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.orgsemanticscholar.org
Development of Pyrrolidine-2-carboxylic Acid Derivatives
Pyrrolidine-2-carboxylic acid, also known as proline, and its derivatives are fundamental building blocks in medicinal chemistry and peptidomimetics. nih.gov The saturated pyrrolidine (B122466) ring offers a three-dimensional scaffold that is distinct from its aromatic pyrrole counterpart. nih.gov A key transformation to access these valuable compounds is the reduction of the pyrrole ring.
Derivatives of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- can be converted into the corresponding 3-methoxy-pyrrolidine-2-carboxylic acid derivatives through catalytic hydrogenation. This process typically involves the reduction of the double bonds within the pyrrole ring using hydrogen gas in the presence of a metal catalyst. google.comgoogle.com Patents have detailed methods for the catalytic hydrogenation of related 2,3-dihydro-1H-pyrrole carboxylates to yield stereochemically defined pyrrolidine derivatives. google.com
| Catalyst | Pressure (H₂) | Temperature | Solvent | Outcome | Reference |
| Raney Nickel | N/A (overnight stir) | 25 °C | Methanol | Quantitative yield of cis-pyrrolidine | google.com |
| 10% Pd/C | N/A (overnight stir) | 25 °C | Methanol | Quantitative yield of cis-pyrrolidine | google.com |
| [Ru(OAc)₂(R)-MeOBIPHEP] | 40 bar | 30 °C | Methanol | High yield, >99% enantiomeric excess | google.com |
This synthetic strategy allows for the conversion of a flat, aromatic precursor into a chiral, non-planar scaffold, significantly expanding the range of accessible molecular architectures for various applications. organic-chemistry.org
Application in Material Science
Conducting polymers derived from heterocyclic monomers like pyrrole and thiophene (B33073) have garnered significant interest for their potential in electronic devices, sensors, and biomedical applications. nih.govmdpi.com The properties of these materials can be finely tuned by introducing functional groups onto the monomer unit.
1H-Pyrrole-2-carboxylic acid, 3-methoxy- is a promising monomer for the synthesis of advanced functional polymers. It can be polymerized, typically through chemical or electrochemical oxidation, to form poly(1H-pyrrole-2-carboxylic acid, 3-methoxy-). mdpi.comrsc.org The resulting polymer would possess several advantageous features:
Conductivity: The conjugated polypyrrole backbone provides inherent electrical conductivity. nih.gov
Functionality: The carboxylic acid groups along the polymer chain enhance solubility in aqueous media and provide reactive sites for covalent immobilization of biomolecules or other functional units. This has been demonstrated in nanoparticles made from poly(pyrrole-3-carboxylic acid), which were used as carriers for combined chemo-photothermal therapy. rsc.org
Tunable Electronic Properties: The electron-donating methoxy group directly influences the electronic structure of the polymer. In related diketopyrrolopyrrole polymer systems, the introduction of methoxy groups has been shown to reduce the bandgap, red-shift light absorption towards the near-infrared region, and increase the planarity of the polymer backbone, all of which are desirable properties for organic electronics. acs.orgnih.gov
These features make polymers derived from 1H-Pyrrole-2-carboxylic acid, 3-methoxy- attractive candidates for applications in biosensors, organic field-effect transistors (OFETs), and functional coatings. rsc.org
Organic Semiconductors and Electroluminescent Materials
Derivatives of pyrrole are recognized for their electron-rich nature, making them suitable building blocks for organic semiconducting materials. These materials are integral to the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of pyrrole-containing units into polymers can enhance their electron-donating properties.
While specific research focusing exclusively on 1H-Pyrrole-2-carboxylic acid, 3-methoxy- in organic semiconductors is not widely documented, the presence of the electron-donating methoxy group at the 3-position is significant. Electron-donating substituents on the pyrrole ring are known to influence the electronic properties of the resulting materials, such as their energy levels (HOMO/LUMO) and charge carrier mobility. For instance, the photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate has been studied, indicating the reactivity of the pyrrole ring and its potential for further functionalization to create more complex semiconducting structures.
Conducting Materials
Pyrrole and its derivatives are well-known precursors to conducting polymers, with polypyrrole being one of the most studied examples. These materials exhibit electrical conductivity that can be modulated, making them useful for applications such as sensors, actuators, and capacitors.
Patents have mentioned 3-methoxypyrrole as a monomer for the creation of conducting block copolymers. These copolymers combine the conductivity of the poly(heteroaromatic) block with the processability and mechanical properties of non-conjugated polymer blocks. The resulting materials can have conductivities in the range of 10⁻⁶ to 10³ S/cm and are often soluble or dispersible in various solvents. Research on 4,4'-dimethoxy-2,2'-bipyrroles, which are structurally related to 3-methoxypyrrole, has shown that the resulting conductive polymers exhibit high sensitivity to certain gases, suggesting potential applications in chemical sensors. The conductivity of these polymers was found to be pH-dependent.
While these examples point to the utility of the methoxy-pyrrole moiety in conducting materials, specific data on the conductivity and performance of polymers derived directly from 1H-Pyrrole-2-carboxylic acid, 3-methoxy- are not extensively detailed. The carboxylic acid group would likely require modification or would influence the polymerization process and the properties of the final material.
Role as a Privileged Structure in Medicinal Chemistry Research (as a lead compound or tool compound)
The pyrrole-2-carboxylic acid scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it a valuable starting point for the design of novel therapeutic agents. Amide derivatives of pyrrole-2-carboxylic acid, known as pyrrole carboxamides, have been the focus of significant research.
While specific studies highlighting 1H-Pyrrole-2-carboxylic acid, 3-methoxy- as a lead compound are limited, the broader class of pyrrole carboxamides has been extensively investigated for various therapeutic targets. For example, they have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis, making them promising candidates for new anti-tuberculosis drugs. Structure-activity relationship (SAR) studies in this area have explored a wide range of substituents on the pyrrole ring, although the 3-methoxy variant is not always explicitly detailed.
Another area of interest is the development of pyrrole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. Research has shown that substitutions on the pyrrole ring can significantly impact the inhibitory activity and selectivity for COX-1 versus COX-2.
The following table summarizes the inhibitory activities of a series of pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv, illustrating the importance of the pyrrole scaffold in this context.
| Compound ID | Substituent on Pyrrole Ring | MIC (µg/mL) against M. tuberculosis H37Rv |
| 1 | 4-Cl-Ph | 0.23 |
| 2 | 4-F-Ph | 0.46 |
| 3 | 4-Br-Ph | 0.23 |
| 4 | 4-CF3-Ph | 0.12 |
| 5 | 4-CN-Ph | 0.06 |
This data is illustrative of the research conducted on pyrrole carboxamides and does not specifically include the 3-methoxy derivative.
Catalytic Applications and Ligand Design
Pyrrole-2-carboxylic acid has been identified as an effective ligand in transition metal catalysis. The combination of the pyrrole nitrogen and the carboxylic acid group allows it to act as a bidentate ligand, coordinating with metal centers and facilitating chemical transformations.
One notable application is in copper-catalyzed cross-coupling reactions. For instance, pyrrole-2-carboxylic acid has been successfully employed as a ligand for the copper-catalyzed monoarylation of anilines with aryl iodides and bromides. These reactions are important for the synthesis of diarylamines, which are common structures in pharmaceuticals and materials science. The presence of the ligand is crucial for achieving good to moderate yields and for tolerating a variety of functional groups on the substrates.
While the specific use of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- as a ligand is not extensively documented, the electronic effect of the methoxy group could potentially modulate the catalytic activity of the corresponding metal complex. An electron-donating group like methoxy could increase the electron density on the metal center, which might influence the rates and selectivity of catalytic cycles.
Schiff base ligands derived from pyrrole-2-carboxaldehyde (which can be synthesized from the corresponding carboxylic acid) and their transition metal complexes have also been explored. These complexes have been investigated for their biological activities and potential catalytic applications.
The following table provides examples of yields for the copper-catalyzed N-arylation of anilines using pyrrole-2-carboxylic acid as a ligand.
| Aryl Halide | Aniline (B41778) | Product | Yield (%) |
| 4-Iodotoluene | 4-Methoxyaniline | 4-Methoxy-4'-methyl-diphenylamine | 85 |
| 4-Iodoanisole | Aniline | 4-Methoxydiphenylamine | 78 |
| 1-Bromo-4-cyanobenzene | 3,5-Dimethylaniline | 4-Cyano-3',5'-dimethyl-diphenylamine | 65 |
| 1-Iodo-3-nitrobenzene | 4-Chloroaniline | 4'-Chloro-3-nitro-diphenylamine | 72 |
This data showcases the effectiveness of the parent pyrrole-2-carboxylic acid as a ligand in catalysis.
Future Research Directions and Unexplored Avenues for 1h Pyrrole 2 Carboxylic Acid, 3 Methoxy
Exploration of Novel Synthetic Pathways and Methodologies
While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr and Hantzsch reactions, provide a fundamental basis, future research should focus on more efficient, sustainable, and versatile synthetic strategies for 1H-Pyrrole-2-carboxylic acid, 3-methoxy- and its analogues. uctm.eduresearchgate.net Modern synthetic chemistry offers a plethora of tools that could be adapted for this purpose.
Key areas for exploration include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer high atom economy and are well-suited for creating libraries of diverse pyrrole derivatives. bohrium.com Developing an MCR that incorporates the key structural features of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- would be a significant advancement.
Catalytic C-H Functionalization: Direct functionalization of the pyrrole ring's C-H bonds is a powerful strategy for introducing molecular complexity. nih.gov Research into regioselective C-H activation would allow for the precise introduction of various substituents, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis has demonstrated the potential for rapid reaction optimization and seamless scale-up of pyrrole synthesis. acs.org Adapting and optimizing a flow process for the synthesis of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- could lead to more efficient and safer production.
Biocatalysis: The use of enzymes to catalyze the synthesis of pyrrole derivatives is an emerging area that offers mild reaction conditions and high selectivity. nih.gov Exploring enzymatic routes could provide a green alternative to traditional synthetic methods.
| Synthetic Approach | Potential Advantages for 1H-Pyrrole-2-carboxylic acid, 3-methoxy- | Key Research Focus |
| Multicomponent Reactions | Rapid generation of diverse analogues, high efficiency. | Design of novel MCRs incorporating methoxy (B1213986) and carboxyl functionalities. |
| C-H Functionalization | Access to novel substitution patterns, reduced synthetic steps. | Development of regioselective catalysts for the pyrrole core. |
| Flow Chemistry | Improved scalability, safety, and process control. acs.org | Optimization of reaction parameters in a continuous flow reactor. |
| Biocatalysis | Environmentally friendly, high selectivity, mild conditions. nih.gov | Identification and engineering of enzymes for targeted synthesis. |
Development of Advanced Derivatization Strategies
The functional groups of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- (the carboxylic acid, the N-H proton, and the methoxy group) provide multiple handles for derivatization. Future research should aim to develop advanced strategies to create a wide array of novel compounds with fine-tuned properties.
Carboxylic Acid Modifications: Beyond simple esterification and amidation, the carboxylic acid group can be converted into a variety of other functional groups, such as ketones, aldehydes, or more complex heterocyclic systems. These modifications can dramatically alter the compound's biological activity and material properties.
N-H Functionalization: The nitrogen atom of the pyrrole ring can be substituted with a wide range of groups to modulate the electronic properties and steric profile of the molecule. tandfonline.com This is a common strategy for altering the pharmacokinetic properties of drug candidates.
Methoxy Group Manipulation: While the methoxy group is relatively stable, its demethylation to a hydroxyl group would open up another avenue for derivatization, allowing for the introduction of new functionalities through etherification or esterification.
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
Pyrrole derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov A crucial future direction is to conduct in-depth studies to elucidate the molecular mechanisms by which 1H-Pyrrole-2-carboxylic acid, 3-methoxy- and its derivatives exert their biological effects.
This can be achieved through:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets (e.g., enzymes, receptors) of these compounds.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives and systematically evaluating how changes in the chemical structure affect biological activity. nih.gov This information is vital for the rational design of more potent and selective compounds.
Computational Docking and Molecular Dynamics: Using computer simulations to model the interaction between the pyrrole derivatives and their biological targets at the atomic level. nih.govnih.gov This can provide insights into the binding mode and help to explain the observed SAR.
| Research Area | Methodology | Expected Outcome |
| Target Identification | Affinity-based proteomics, genetic screening. | Identification of specific protein targets. |
| SAR Studies | Synthesis of analogue libraries, in vitro/in vivo testing. | Understanding of key structural features for activity. nih.gov |
| Molecular Modeling | Docking simulations, molecular dynamics. | Prediction of binding modes and rationalization of activity. nih.gov |
Application in Emerging Fields of Chemical Biology and Materials Science
The unique electronic and structural features of the pyrrole ring make it an attractive scaffold for applications beyond traditional medicine. researchgate.net Future research should explore the potential of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- and its derivatives in cutting-edge areas of chemical biology and materials science.
Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to visualize or identify specific biomolecules in living cells.
Conducting Polymers: Polypyrroles are well-known for their electrical conductivity. morressier.com The substituents on 1H-Pyrrole-2-carboxylic acid, 3-methoxy- could be used to tune the properties of the resulting polymers, such as their solubility, processability, and electronic characteristics, for applications in sensors, actuators, and organic electronics.
Organic Electronics: Pyrrole-based materials are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comacs.org The specific substitution pattern of 1H-Pyrrole-2-carboxylic acid, 3-methoxy- could lead to materials with novel photophysical properties.
Computational Design and Predictive Modeling for New Analogues
In silico methods are indispensable tools in modern chemical research, enabling the rapid design and evaluation of new molecules before their synthesis. ijcrt.org Future work on 1H-Pyrrole-2-carboxylic acid, 3-methoxy- should heavily leverage computational approaches.
Virtual Screening: Large virtual libraries of derivatives can be screened against biological targets to identify promising candidates for synthesis and testing.
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics. ijcrt.org
Quantum Chemical Calculations: These calculations can be used to predict the electronic properties, reactivity, and stability of new derivatives, guiding the design of molecules with desired characteristics. researchgate.nettandfonline.com
Scale-up and Process Optimization for Industrial Synthesis
For any compound with promising applications, the ability to produce it on a large scale is crucial. Future research should address the challenges of scaling up the synthesis of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-.
Process Optimization: Systematically varying reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and purity while minimizing cost and waste. numberanalytics.com
Development of Robust Purification Methods: Establishing efficient and scalable methods for isolating the final product in high purity.
Safety Assessment: Thoroughly evaluating the potential hazards associated with the synthetic process to ensure safe operation on an industrial scale.
By pursuing these future research directions, the scientific community can unlock the full potential of 1H-Pyrrole-2-carboxylic acid, 3-methoxy-, transforming it from an understudied molecule into a valuable scaffold for the development of new medicines, materials, and technologies.
Q & A
Q. Key Parameters :
| Parameter | Optimal Condition (Example) | Impact on Yield |
|---|---|---|
| Temperature | 60°C () | Higher yields at moderate temperatures due to controlled reactivity. |
| Catalyst | NaOAc () | Facilitates cyclization by stabilizing intermediates. |
| Reaction Time | 18–20 hours () | Longer durations improve conversion but risk side reactions. |
Basic: What spectroscopic and crystallographic techniques confirm the structure of 3-methoxy-1H-pyrrole-2-carboxylic acid?
Answer:
- NMR Spectroscopy :
- ¹H-NMR : Distinct signals for methoxy (-OCH₃), pyrrole protons, and carboxylic acid protons. For example, δ 6.75–6.59 ppm (pyrrole protons) and δ 1.22 ppm (alkyl chains in derivatives) ().
- ¹³C-NMR : Carboxylic acid carbons appear at δ 160–170 ppm ().
- X-ray Crystallography : Monoclinic crystal system (space group C2/c) with unit cell dimensions a = 14.080 Å, b = 5.036 Å, c = 14.613 Å, and β = 98.97° ().
Q. Example NMR Data (Derivative) :
| Proton Environment | δ (ppm) | Assignment |
|---|---|---|
| Pyrrole ring protons | 6.75–6.59 | C-H in pyrrole |
| Methoxy group | ~3.5–3.8 | -OCH₃ |
Advanced: How can reaction parameters be optimized to enhance regioselectivity during methoxy group introduction?
Answer:
- Temperature Control : Maintain 60°C to balance reaction rate and selectivity (). Higher temperatures may promote side reactions.
- Catalyst Screening : NaOAc improves cyclization efficiency, while Lewis acids (e.g., ZnCl₂) could enhance electrophilic substitution.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states for regioselective methoxy addition.
- Statistical Optimization : Use factorial design to test molar ratios of reagents (e.g., methoxy precursor vs. pyrrole core).
Advanced: What strategies mitigate purification challenges for polar byproducts in pyrrole synthesis?
Answer:
- Chromatography : Gradient elution (e.g., hexane/EtOAc to 100% EtOAc) resolves polar impurities ().
- Recrystallization : Use ethanol/water mixtures to isolate pure carboxylic acid derivatives ().
- Activated Charcoal Treatment : Removes colored impurities without affecting yield ().
Note : Polar byproducts often require multiple purification steps due to similar solubility profiles.
Advanced: How do hydrogen-bonding patterns influence the solid-state properties of 3-methoxy-1H-pyrrole-2-carboxylic acid?
Answer:
- Graph Set Analysis : Hydrogen bonds (e.g., O-H···O and N-H···O) form motifs like R₂²(8) rings, stabilizing the crystal lattice ().
- Implications :
- Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents.
- Thermal Stability : Extended H-bond networks increase melting points (e.g., 480 K for unsubstituted pyrrole-2-carboxylic acid; ).
- Crystallographic Data : Monoclinic packing with Z = 8 and density 1.442 g/cm³ ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
